

Introduction: A Novel Diether Diol for Advanced Polyurethane Formulations

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Compound of Interest

Compound Name: **4,8-Dioxaundecane-1,11-diol**

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Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from rigid foams and elastomers to coatings and biomedical devices. Their remarkable adaptability stems from the ability to precisely tailor their properties by selecting from a vast library of monomers. The final polymer's characteristics are largely defined by the interplay between its soft segments (SS), typically long-chain polyols, and its hard segments (HS), which are formed by the reaction of diisocyanates with short-chain diol or diamine "chain extenders".

This application note focuses on **4,8-Dioxaundecane-1,11-diol**, a specialized aliphatic diether diol, and its role as a chain extender in polyurethane synthesis. Unlike commodity chain extenders such as 1,4-butanediol (BDO), the unique chemical structure of **4,8-Dioxaundecane-1,11-diol**—containing two ether linkages—imparts specific, desirable properties to the resulting polyurethane. These include enhanced flexibility, improved hydrolytic stability, and modified hydrophilicity, making it an excellent candidate for high-performance applications, particularly in the biomedical and specialty elastomer fields. This guide will provide the foundational chemistry, detailed synthesis protocols, and robust characterization methodologies for leveraging this unique monomer.

Section 1: The Chemistry of Hard Segments and the Influence of Ether Linkages

The synthesis of polyurethane is a polyaddition reaction between isocyanate groups (-NCO) and hydroxyl groups (-OH). In a typical segmented polyurethane, a long-chain polyol (the soft

segment) reacts with an excess of diisocyanate. Subsequently, a short-chain diol, the chain extender, is added to react with the remaining isocyanate groups. This process forms the hard segments.

These hard segments, composed of alternating diisocyanate and chain extender units, are generally polar and rigid. Through hydrogen bonding between the urethane groups (-NH-COO-), these segments self-associate into ordered, glassy, or semi-crystalline domains within the amorphous, flexible soft segment matrix. This microphase separation is the primary origin of the excellent mechanical properties of polyurethane elastomers.^[1] The structure of the chain extender is therefore a critical determinant of the final polymer's properties.^{[2][3]}

The Role of **4,8-Dioxaundecane-1,11-diol**:

When **4,8-Dioxaundecane-1,11-diol** is used as the chain extender, its ether linkages introduce rotational freedom into the hard segment. This has several key consequences:

- Enhanced Flexibility and Low-Temperature Performance: The flexible C-O-C bonds, compared to the more rigid C-C bonds in aliphatic diols like BDO, disrupt the packing efficiency of the hard segments. This leads to a lower glass transition temperature of the hard segment and improved flexibility, which is particularly advantageous for applications requiring performance at low temperatures.
- Improved Hydrolytic Stability: Polyurethanes made with ether-based components are significantly more resistant to hydrolysis than their polyester-based counterparts. The ether linkage is chemically more stable against water-induced degradation, making these materials suitable for long-term use in aqueous or high-humidity environments, a critical factor for many biomedical implants and devices.
- Tailored Hydrophilicity: The ether oxygen atoms can participate in hydrogen bonding with water molecules, increasing the surface energy and water absorption capacity of the material. This property can be tuned and is highly valuable for applications requiring controlled wettability, such as in coatings, adhesives, or materials designed for biological interaction.^[4]

Fig. 1: Polyurethane synthesis schematic.

Section 2: Properties and Safe Handling of 4,8-Dioxaundecane-1,11-diol

Proper handling of monomers is essential for both safety and experimental success. The properties of **4,8-Dioxaundecane-1,11-diol** are summarized below.

Property	Value	Source
Chemical Name	3-[3-(3-hydroxypropoxy)propoxy]propyl n-ol	[5]
CAS Number	4161-32-4	[5]
Molecular Formula	C ₉ H ₂₀ O ₄	[5]
Molecular Weight	192.25 g/mol	[5]
Appearance	Colorless to light yellow liquid (typical for similar diether diols)	[6]
Boiling Point	~225-257 °C (estimated from similar diether diols)	[6][7]
Density	~1.1 g/cm ³ (estimated from similar diether diols)	[6][7][8]
Solubility	Soluble in water, alcohols, and common organic solvents	

Safety and Handling Protocol:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
- Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[10]
- Hazard Profile: **4,8-Dioxaundecane-1,11-diol** is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

- Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. As with all polyols, it is crucial to protect it from atmospheric moisture to ensure accurate stoichiometry during polymerization.[11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Protocols for Polyurethane Synthesis

Two primary methods are used for polyurethane synthesis: the one-shot method and the prepolymer method. The one-shot method is simpler and faster, while the prepolymer method offers better control over the polymer architecture and reaction exotherm, often resulting in a more uniform hard segment distribution.

Protocol 1: One-Shot Synthesis Method

This method involves mixing all reactants (polyol, diisocyanate, and chain extender) together simultaneously. It is efficient for industrial production.[7][8][12]

Fig. 2: Workflow for one-shot PU synthesis.

Materials & Equipment:

- Polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 2000 g/mol)
- Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
- Chain Extender: **4,8-Dioxaundecane-1,11-diol**
- Catalyst (e.g., Dibutyltin dilaurate, DBTDL, ~0.01-0.05 wt%)

- Three-neck round-bottom flask, mechanical stirrer, heating mantle, vacuum pump, preheated mold.

Step-by-Step Methodology:

- Preparation: Calculate the required mass of each reactant. A common formulation strategy is to set the NCO:OH index (molar ratio of isocyanate groups to hydroxyl groups) between 1.0 and 1.1. For this example, we target an index of 1.05.
- Degassing: Add the calculated amounts of PTMG (polyol) and **4,8-Dioxaundecane-1,11-diol** (chain extender) to the reaction flask. Heat the mixture to 80-90°C under vacuum (<1 mmHg) for 2-4 hours with gentle stirring. Causality: This step is critical to remove dissolved water, which would otherwise react with isocyanates to form urea linkages and CO₂, causing bubbles and defects in the final material.[8]
- Reaction Setup: After degassing, break the vacuum with dry nitrogen and adjust the temperature of the polyol/diol mixture to the reaction temperature (e.g., 70°C).
- Polymerization: While stirring vigorously, add the pre-melted MDI (melted at ~60°C) and the catalyst to the flask.[8] Continue mixing rapidly for 30-60 seconds until the mixture is homogeneous. The viscosity will begin to increase noticeably.
- Casting: Quickly pour the reacting mixture into a preheated mold (e.g., 100-120°C) coated with a mold release agent.
- Curing: Place the mold in an oven and cure at 120°C for 3 hours, followed by a lower temperature cure at 80°C for 16-24 hours.[8]
- Post-Curing: After cooling, demold the polyurethane sheet or part. Allow it to post-cure at ambient temperature for at least 7 days before characterization to ensure the reaction has gone to completion and the morphology has stabilized.

Protocol 2: Prepolymer Synthesis Method

This two-step method provides greater control over the polymer structure.[13]

Fig. 3: Workflow for prepolymer PU synthesis.

Materials & Equipment: Same as Protocol 1.

Step-by-Step Methodology:

- Prepolymer Synthesis: a. Degas the PTMG polyol as described previously. b. Adjust the polyol temperature to 70-80°C. c. Add an excess of MDI (e.g., a 2:1 molar ratio of NCO to OH groups) to the polyol under a nitrogen atmosphere with stirring. d. Maintain the reaction at 80°C for 2-3 hours until the theoretical %NCO content is reached (this can be verified by titration). This forms an isocyanate-terminated prepolymer.[13][14]
- Chain Extension: a. In a separate vessel, thoroughly degas the **4,8-Dioxaundecane-1,11-diol** chain extender. b. Cool the prepolymer to ~60-70°C. c. Add the stoichiometric amount of the chain extender to the prepolymer to achieve a final NCO:OH index of ~1.05. d. Mix vigorously for 30-60 seconds.
- Casting and Curing: Follow steps 5-7 from the one-shot protocol.

Section 4: Characterization of the Synthesized Polyurethane

Validating the successful synthesis and understanding the properties of the new material are crucial research steps.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the completion of the polymerization reaction.[15]

- Protocol: Collect a spectrum of the final cured polymer using an ATR-FTIR spectrometer.
- Expected Results:
 - Confirmation of Reaction: The most definitive evidence is the disappearance of the strong isocyanate (-NCO) peak around 2270 cm^{-1} .[4][16]
 - Urethane Formation: Look for the appearance of key urethane linkage peaks:
 - N-H stretching around 3300 cm^{-1} .

- C=O (urethane carbonyl) stretching around 1700-1730 cm⁻¹.[\[4\]](#)
- N-H bending and C-N stretching around 1530 cm⁻¹.
- Ether Group: The presence of a strong C-O-C stretching peak around 1100 cm⁻¹ will be prominent due to both the PTMG soft segment and the **4,8-Dioxaundecane-1,11-diol** chain extender.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) reveals thermal transitions, while Thermogravimetric Analysis (TGA) measures thermal stability.[\[17\]](#)

- DSC Protocol: Heat a small sample (~5-10 mg) from -100°C to 250°C at a rate of 10-20°C/min under a nitrogen atmosphere.[\[18\]](#)
- Expected DSC Results:
 - Soft Segment T_g: A glass transition (T_g) will be observed at a low temperature (e.g., -40°C to -70°C), corresponding to the flexible soft segment domains.
 - Hard Segment Transitions: Depending on the degree of phase separation and crystallinity, you may observe a T_g for the hard segments at a higher temperature or endothermic peaks corresponding to the melting of ordered hard segment domains.[\[18\]](#)
- TGA Protocol: Heat a sample (~10 mg) from room temperature to 600°C at 20°C/min in a nitrogen or air atmosphere.
- Expected TGA Results: The thermogram will show the onset of degradation, typically occurring in multiple steps for polyurethanes. The temperature at which 5% weight loss occurs (T_d5%) is a common metric for comparing thermal stability.

Mechanical Properties

The influence of the chain extender is most apparent in the material's mechanical response.

- Protocol: Using a universal testing machine, perform tensile tests on dog-bone shaped specimens according to ASTM D412 or a similar standard.

- Expected Results: The use of **4,8-Dioxaundecane-1,11-diol** is expected to produce a more flexible elastomer compared to one made with BDO. This would be reflected in a lower Young's modulus and potentially higher elongation at break, depending on the overall formulation.[\[5\]](#)

Conclusion

4,8-Dioxaundecane-1,11-diol is a specialty chain extender that offers formulators a powerful tool to engineer polyurethanes with enhanced flexibility, superior hydrolytic resistance, and tailored surface properties. By understanding the fundamental structure-property relationships and employing robust synthesis and characterization protocols as detailed in this guide, researchers can unlock new possibilities in the development of advanced materials for demanding applications, from durable elastomers to next-generation biocompatible devices.

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